3-(4-hidroxifenil)acrilaldehído

Descripción general

Descripción

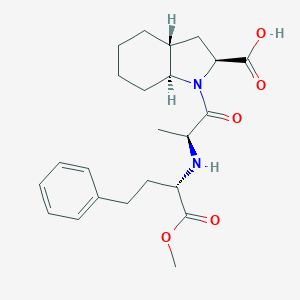

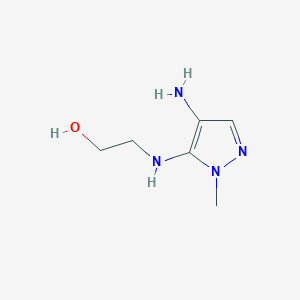

(e)-3-(4-Hydroxyphenyl)-2-propenal, also known as p-hydroxycinnamaldehyde or p-coumaraldehyde, belongs to the class of organic compounds known as cinnamaldehydes. These are organic aromatic compounds containing a cinnamlaldehyde moiety, consisting of a benzene and an aldehyde group to form 3-phenylprop-2-enal (e)-3-(4-Hydroxyphenyl)-2-propenal exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, (e)-3-(4-hydroxyphenyl)-2-propenal is primarily located in the cytoplasm (e)-3-(4-Hydroxyphenyl)-2-propenal can be biosynthesized from cinnamaldehyde. Outside of the human body, (e)-3-(4-hydroxyphenyl)-2-propenal can be found in a number of food items such as onion-family vegetables, turmeric, rosemary, and butternut. This makes (e)-3-(4-hydroxyphenyl)-2-propenal a potential biomarker for the consumption of these food products.

4-hydroxycinnamaldehyde is a cinnamaldehyde that is (E)-cinnamaldehyde substituted at position 4 on the phenyl ring by a hydroxy group. It has a role as an apoptosis inducer, an EC 1.14.13.39 (nitric oxide synthase) inhibitor and a plant metabolite. It derives from an (E)-cinnamaldehyde.

Aplicaciones Científicas De Investigación

Mecanismos de Respuesta al Estrés en las Plantas

p-Coumaraldehído: juega un papel importante en la respuesta al estrés de las plantas. Se acumula en las plantas como reacción al estrés abiótico, contribuyendo a la lignificación rápida de los tejidos afectados. Este proceso es crucial para reforzar las paredes celulares y crear una barrera contra daños adicionales .

Biosíntesis de Lignina

Como precursor en la vía biosintética de la lignina, p-Coumaraldehído está involucrado en la formación de lignina, un polímero complejo que proporciona soporte estructural a las células vegetales. Está específicamente asociado con la biosíntesis de ligninas G y H, que son importantes para el desarrollo vascular y la rigidez de las plantas .

Actividad antioxidante

p-Coumaraldehído: exhibe propiedades antioxidantes, que son esenciales para proteger las células del estrés oxidativo. Esta actividad es particularmente relevante en el contexto de la salud humana, donde el estrés oxidativo está implicado en diversas enfermedades, incluidos los trastornos cardiovasculares y neurodegenerativos .

Mecanismo De Acción

Target of Action

The primary target of 3-(4-hydroxyphenyl)acrylaldehyde, also known as p-Coumaraldehyde, is the Toll-like receptor 4 (TLR4) . TLR4 belongs to the pattern recognition receptor family, which plays a key role in the human defense mechanism and responds to invading pathogens with high selectivity and sensitivity .

Mode of Action

p-Coumaraldehyde interacts with its target, TLR4, by binding to the MD2 pocket of the receptor, thereby blocking the binding of lipopolysaccharide (LPS), a pathogen-associated molecular pattern . This receptor-ligand interaction initiates an intracellular signaling cascade that leads to a subsequent proinflammatory response .

Biochemical Pathways

The interaction of p-Coumaraldehyde with TLR4 affects the TLR4 signaling pathway . This pathway is crucial in the human defense mechanism as it responds to invading pathogens. The blocking of LPS binding to TLR4 by p-Coumaraldehyde can modulate the downstream effects of the TLR4 signaling pathway, potentially reducing the proinflammatory response .

Result of Action

The molecular and cellular effects of p-Coumaraldehyde’s action primarily involve the modulation of the TLR4 signaling pathway. By blocking the binding of LPS to TLR4, p-Coumaraldehyde can potentially reduce the proinflammatory response, which could have implications in the treatment of various inflammatory, autoimmune, and neurodegenerative disorders .

Análisis Bioquímico

Biochemical Properties

p-Coumaraldehyde plays a significant role in biochemical reactions, particularly in the phenylpropanoid pathway. It interacts with several enzymes, including cinnamyl alcohol dehydrogenases (CADs) and hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase (HCT). CADs exhibit low activity toward p-Coumaraldehyde but significant activity toward other phenylpropanoid hydroxycinnamaldehydes . HCT utilizes shikimate and p-coumaroyl-coenzyme A to generate p-coumaroyl shikimate . These interactions are crucial for the regulation of the phenylpropanoid pathway and the biosynthesis of lignin and other secondary metabolites.

Cellular Effects

p-Coumaraldehyde influences various cellular processes, particularly in plants. It has been observed to accumulate rapidly in response to stress, such as pectinase treatment in cucumber . This accumulation is likely due to low aldehyde reductase activity of CAD enzymes on p-Coumaraldehyde . The compound’s presence affects cell signaling pathways, gene expression, and cellular metabolism, leading to the rapid lignification of affected tissues .

Molecular Mechanism

The molecular mechanism of p-Coumaraldehyde involves its role in the phenylpropanoid pathway. It is converted to p-coumaroyl shikimate by HCT and further processed by CADs . The up-regulation of the phenylpropanoid pathway upon abiotic stress enhances the overall p-coumaryl alcohol branch of the pathway . This mechanism is evolutionarily conserved and allows plants to efficiently respond to biotic and abiotic stresses, resulting in the rapid lignification of tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Coumaraldehyde change over time. Following pectinase treatment, there is a rapid accumulation of p-Coumaraldehyde due to low aldehyde reductase activity . Over time, the activity of HCT decreases, which affects the overall phenylpropanoid pathway . The stability and degradation of p-Coumaraldehyde, as well as its long-term effects on cellular function, are crucial for understanding its role in plant stress responses .

Dosage Effects in Animal Models

The effects of p-Coumaraldehyde vary with different dosages in animal models. While specific studies on dosage effects are limited, it is essential to consider potential threshold effects and toxic or adverse effects at high doses. Understanding these effects is crucial for evaluating the compound’s safety and efficacy in various applications .

Metabolic Pathways

p-Coumaraldehyde is involved in the phenylpropanoid pathway, where it is converted to p-coumaroyl shikimate by HCT and further processed by CADs . This pathway is essential for the biosynthesis of lignin, flavonoids, and other secondary metabolites . The regulation of this pathway is crucial for plant stress responses and the accumulation of lignin-like materials .

Transport and Distribution

The transport and distribution of p-Coumaraldehyde within cells and tissues involve its interactions with various transporters and binding proteins. These interactions affect its localization and accumulation, which are crucial for its role in the phenylpropanoid pathway and plant stress responses .

Subcellular Localization

p-Coumaraldehyde is localized in specific subcellular compartments, where it interacts with enzymes and other biomolecules involved in the phenylpropanoid pathway . The targeting signals and post-translational modifications that direct p-Coumaraldehyde to these compartments are essential for its activity and function .

Propiedades

IUPAC Name |

(E)-3-(4-hydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-7,11H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXMVKYNVIGQBS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001314202 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20711-53-9 | |

| Record name | trans-p-Coumaraldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20711-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | trans-p-Coumaraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001314202 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxycinnamaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140 °C | |

| Record name | p-Coumaraldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040986 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is p-coumaraldehyde and what is its role in plants?

A1: p-Coumaraldehyde (4-hydroxycinnamaldehyde) is an aromatic aldehyde and a key intermediate in the phenylpropanoid pathway in plants. This pathway produces a wide range of compounds, including lignin, which is a major component of plant cell walls and contributes to their structural rigidity. [, , ]

Q2: How does p-coumaraldehyde contribute to lignin biosynthesis?

A2: p-Coumaraldehyde is converted to p-coumaryl alcohol by cinnamyl alcohol dehydrogenases (CADs). p-Coumaryl alcohol, along with coniferyl alcohol and sinapyl alcohol, are the main building blocks (monomers) of lignin. [, , ]

Q3: Are there specific enzymes that regulate p-coumaraldehyde levels in plants?

A3: Yes. Research on cucumber plants (Cucumis sativus) has shown that hydroxycinnamoyl-coenzyme A:shikimate hydroxycinnamoyl transferase (HCT) plays a role in regulating p-coumaraldehyde levels. HCT utilizes p-coumaroyl-coenzyme A, diverting it away from p-coumaraldehyde formation and towards the synthesis of p-coumaroyl shikimate, an intermediate in the coniferyl and sinapyl alcohol branches of the phenylpropanoid pathway. []

Q4: Can altering p-coumaraldehyde levels in plants affect their lignin content?

A4: Yes. Studies have shown that manipulating the expression of genes involved in p-coumaraldehyde biosynthesis can alter lignin composition and content. For example, expressing a bacterial 3-dehydroshikimate dehydratase (QsuB) in Arabidopsis plants led to increased levels of p-coumaraldehyde and p-coumaryl alcohol, resulting in lignin with a higher proportion of p-hydroxyphenyl units. []

Q5: What happens to p-coumaraldehyde levels in plants under stress conditions?

A5: When cucumber plants are subjected to stress, such as treatment with pectinase, a rapid accumulation of p-coumaraldehyde is observed. This is likely due to low aldehyde reductase activity of certain CAD enzymes on p-coumaraldehyde, combined with a reduction in HCT activity. []

Q6: Can modifying p-coumaraldehyde levels in plants impact their stress response?

A6: Studies suggest that redirecting the phenylpropanoid pathway towards p-coumaraldehyde synthesis could play a role in plant stress responses. This redirection may enhance the overall p-coumaryl alcohol branch of the pathway, potentially leading to rapid lignification of affected tissues, a common plant defense mechanism. [, ]

Q7: What is the structural characterization of p-coumaraldehyde?

A7:* Molecular Formula: C9H8O2* Molecular Weight: 148.16 g/mol* Spectroscopic Data: * 1H NMR (CDCl3): δ 9.84 (d, J = 7.6 Hz, 1H, CHO), 7.65 (d, J = 8.6 Hz, 2H, ArH), 7.42 (d, J = 15.9 Hz, 1H, CH=CH-CHO), 6.91 (d, J = 8.6 Hz, 2H, ArH), 6.60 (d, J = 15.9 Hz, 1H, CH=CH-CHO). * 13C NMR (CDCl3): δ 193.6 (CHO), 160.1 (ArC-OH), 158.2 (CH=CH-CHO), 130.9 (ArCH), 127.1 (ArC), 116.5 (ArCH), 115.1 (CH=CH-CHO).

Q8: Can p-coumaraldehyde be quantified in plants, and if so, how?

A8: Yes. A method using pyrolysis-gas chromatography (Py-GC) with preliminary acetylation of plant samples has been developed to quantify p-coumaraldehyde, along with other lignin monomers. Acetylation helps prevent the artificial formation of cinnamaldehydes from their corresponding alcohols during pyrolysis. []

Q9: Are there alternative methods for producing p-coumaraldehyde?

A9: Yes. Researchers have explored the use of Escherichia coli bacteria to produce p-coumaraldehyde. This involves overexpressing an artificially fused bifunctional enzyme, 4CL1-CCR, in the bacteria. []

Q10: Besides lignin biosynthesis, are there other potential applications for p-coumaraldehyde?

A10: p-Coumaraldehyde, along with other hydroxy-bearing cinnamaldehydes and cinnamic acids, has shown antioxidant activities in various studies. These activities have been evaluated through DPPH radical scavenging and anti-hemolysis assays. [, ]

Q11: What is the significance of p-coumaraldehyde in understanding plant responses to cold stress?

A11: In Poplar trees, cold stress has been shown to reduce the levels of several lignin precursors, including p-coumaraldehyde. This reduction coincides with changes in the expression of genes involved in lignin biosynthesis, such as PtrC3'H1 and PtrCOMTL4. []

Q12: How do changes in p-coumaraldehyde levels in Poplar trees under cold stress relate to the plant's overall response to cold?

A12: While the exact mechanisms are still being investigated, these findings suggest that p-coumaraldehyde, and lignin biosynthesis in general, play a role in the plant's adaptation to cold temperatures. This could involve modifications to cell wall structure and integrity, influencing the plant's resilience to cold-induced damage. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

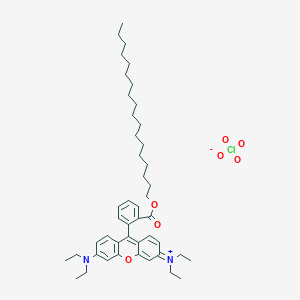

![2-[(4-Azido-2-nitrophenoxy)methoxy]ethanol](/img/structure/B122031.png)